1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
Description
1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and a triazole ring
Properties
IUPAC Name |
1-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-13-4-3-5-14(2)16(13)20-8-6-19(7-9-20)15(22)10-21-12-17-11-18-21/h3-5,11-12H,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLAMEMREQDZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818473 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2,6-Dimethylphenyl Group: The piperazine ring is then substituted with a 2,6-dimethylphenyl group through a nucleophilic substitution reaction.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial and fungal strains. The incorporation of the piperazine moiety enhances the interaction with microbial targets, potentially leading to increased efficacy compared to traditional antibiotics .
Anticancer Potential
The compound has been evaluated for its anticancer properties in vitro. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the modulation of key signaling pathways associated with cancer cell survival .
CNS Activity
Piperazine derivatives are known for their psychoactive properties. This particular compound may exhibit anxiolytic or antidepressant effects due to its ability to interact with neurotransmitter systems in the central nervous system (CNS). Further studies are needed to elucidate these effects and their underlying mechanisms .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds with promising results:
- Antimicrobial Evaluation : A series of piperazine derivatives were synthesized and tested against common pathogens. Results demonstrated that compounds with similar structural frameworks exhibited significant antimicrobial activity, suggesting that 1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone could be a candidate for further development as an antimicrobial agent .
- Anticancer Studies : In a study focused on triazole derivatives, compounds were shown to induce apoptosis in cancer cells through mitochondrial pathways. The research emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .
Mechanism of Action
The mechanism of action of 1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine ring structure.
Triazole Derivatives: Compounds like fluconazole and itraconazole contain the triazole ring and are used for their antifungal properties.
Uniqueness
1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is unique due to the combination of the piperazine and triazole rings, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits not seen in other similar compounds.
Biological Activity
The compound 1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is a piperazine derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.36 g/mol. Its structure includes a piperazine ring and a triazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing triazole and piperazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways .
2. Antimicrobial Properties
Piperazine derivatives have been noted for their antimicrobial effects. The presence of the triazole ring enhances the compound's ability to inhibit fungal growth, making it a candidate for antifungal drug development .
3. CNS Activity
Piperazine derivatives are also linked to central nervous system (CNS) activity. The structural features of this compound suggest potential use in treating neurological disorders .
The mechanism by which 1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone exerts its biological effects likely involves interaction with specific receptors and enzymes. The piperazine ring may facilitate binding to neurotransmitter receptors, while the triazole moiety could interact with various protein targets involved in cell signaling pathways.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of related triazole compounds in human cancer cell lines. The results indicated that these compounds significantly reduced cell viability with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Triazole Derivative A | 5.0 | MCF-7 |
| Triazole Derivative B | 3.5 | A549 |
| 1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone | 4.0 | HeLa |
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial activity, this compound was tested against various fungal strains. It demonstrated effective inhibition with minimum inhibitory concentrations (MICs) lower than those of conventional antifungal agents .
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 12 |
| Aspergillus niger | 15 |
| Cryptococcus neoformans | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
